8-Formyl-5-methoxynaphthalen-1-yl acetate
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Overview
Description
8-Formyl-5-methoxynaphthalen-1-yl acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a formyl group at the 8th position, a methoxy group at the 5th position, and an acetate group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Formyl-5-methoxynaphthalen-1-yl acetate typically involves multi-step organic reactions. One common method includes the formylation of 5-methoxynaphthalene followed by acetylation. The reaction conditions often involve the use of formylating agents such as Vilsmeier-Haack reagent and acetylating agents like acetic anhydride in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Formyl-5-methoxynaphthalen-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy and acetate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 8-Carboxy-5-methoxynaphthalen-1-yl acetate.
Reduction: 8-Hydroxymethyl-5-methoxynaphthalen-1-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Formyl-5-methoxynaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Formyl-5-methoxynaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The methoxy and acetate groups may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 8-Formyl-5-hydroxynaphthalen-1-yl acetate
- 8-Formyl-5-methoxynaphthalen-1-yl benzoate
- 8-Formyl-5-methoxynaphthalen-1-yl propionate
Uniqueness
8-Formyl-5-methoxynaphthalen-1-yl acetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
67243-02-1 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(8-formyl-5-methoxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-9(16)18-13-5-3-4-11-12(17-2)7-6-10(8-15)14(11)13/h3-8H,1-2H3 |
InChI Key |
ALULZCCXLGXXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C(C=CC(=C21)C=O)OC |
Origin of Product |
United States |
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